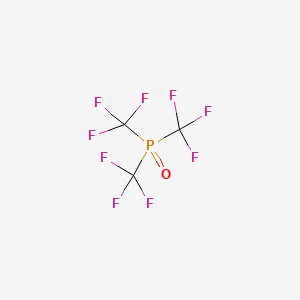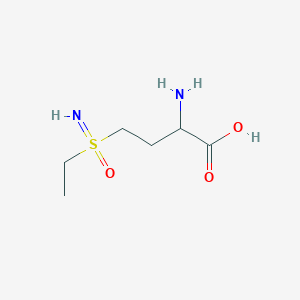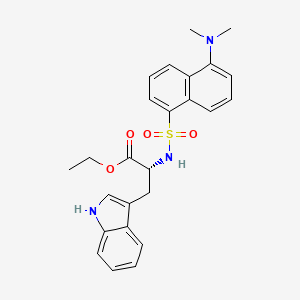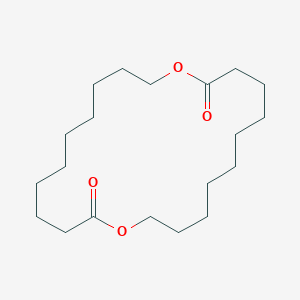
1,12-Dioxacyclodocosane-2,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Dioxacyclodocosane-2,13-dione: is an organic compound with the molecular formula C20H36O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,12-Dioxacyclodocosane-2,13-dione can be synthesized through the cyclization of long-chain diols with appropriate reagents. One common method involves the use of dicarboxylic acids and diols under acidic conditions to promote the formation of the lactone ring. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,12-Dioxacyclodocosane-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the lactone to the corresponding .
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of or .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or in the presence of can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,12-Dioxacyclodocosane-2,13-dione has several applications in scientific research:
Chemistry: Used as a in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in and .
Medicine: Explored for its use in due to its biocompatibility.
Industry: Utilized in the production of and with specific properties.
Mecanismo De Acción
The mechanism of action of 1,12-dioxacyclodocosane-2,13-dione involves its ability to undergo ring-opening reactions under specific conditions. This property allows it to interact with various molecular targets and pathways, making it useful in applications such as drug delivery where controlled release of active ingredients is desired. The compound’s biodegradability also makes it an attractive candidate for environmentally friendly materials.
Comparación Con Compuestos Similares
Similar Compounds
1,12-Dioxacyclododecane-2,13-dione: A smaller ring lactone with similar chemical properties.
1,12-Dioxacyclotetradecane-2,13-dione: Another cyclic ester with a slightly larger ring structure.
1,12-Dioxacyclohexadecane-2,13-dione: A larger ring lactone with comparable reactivity.
Uniqueness
1,12-Dioxacyclodocosane-2,13-dione is unique due to its 22-membered ring structure , which imparts distinct physical and chemical properties. Its larger ring size compared to similar compounds allows for greater flexibility and reactivity , making it suitable for a wider range of applications in research and industry.
Propiedades
Número CAS |
1047-97-8 |
|---|---|
Fórmula molecular |
C20H36O4 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1,12-dioxacyclodocosane-2,13-dione |
InChI |
InChI=1S/C20H36O4/c21-19-15-11-7-3-1-5-9-13-17-23-20(22)16-12-8-4-2-6-10-14-18-24-19/h1-18H2 |
Clave InChI |
DCUUKHJEKCSIHO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(=O)OCCCCCCCCCC(=O)OCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


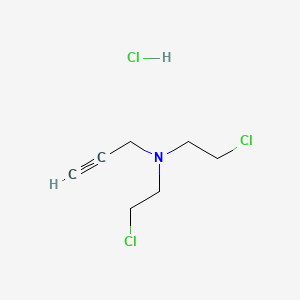
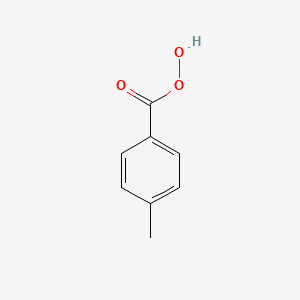
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
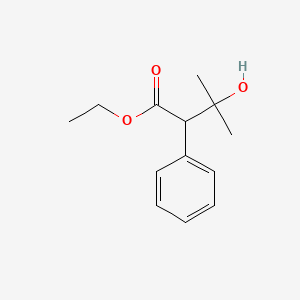
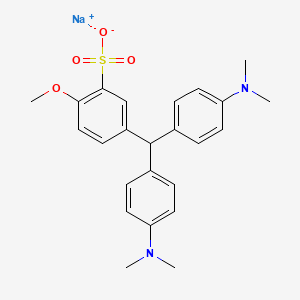
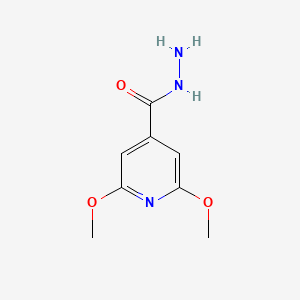
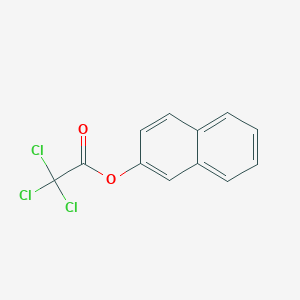
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
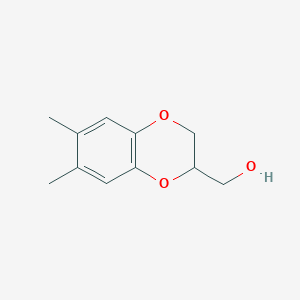
silyl}propyl acetate](/img/structure/B14742516.png)
